molecular formula C24H23ClN2O4S B11085852 Ethyl 5-(benzylcarbamoyl)-2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-(benzylcarbamoyl)-2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11085852
M. Wt: 471.0 g/mol
InChI Key: GJUNFXMCKVKEHO-UHFFFAOYSA-N
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Description

Ethyl 5-(benzylcarbamoyl)-2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound featuring a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzylcarbamoyl)-2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiophene Core: Starting with a thiophene derivative, the core structure is synthesized through cyclization reactions.

    Functional Group Introduction:

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various halogenated products depending on the substituent introduced.

Scientific Research Applications

Ethyl 5-(benzylcarbamoyl)-2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate has several applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in This compound provides distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.

This detailed overview should provide a comprehensive understanding of This compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H23ClN2O4S

Molecular Weight

471.0 g/mol

IUPAC Name

ethyl 5-(benzylcarbamoyl)-2-[(3-chloro-4-methylbenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H23ClN2O4S/c1-4-31-24(30)19-15(3)20(22(29)26-13-16-8-6-5-7-9-16)32-23(19)27-21(28)17-11-10-14(2)18(25)12-17/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

GJUNFXMCKVKEHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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